3-(3-Benzoylphenyl)pentane-2,4-dione
Description
Properties
CAS No. |
82562-00-3 |
|---|---|
Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
3-(3-benzoylphenyl)pentane-2,4-dione |
InChI |
InChI=1S/C18H16O3/c1-12(19)17(13(2)20)15-9-6-10-16(11-15)18(21)14-7-4-3-5-8-14/h3-11,17H,1-2H3 |
InChI Key |
NYSDOTODQRZVMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Sodium/Thallium Enolate Alkylation
The sodium enolate of pentane-2,4-dione (acetylacetone) undergoes nucleophilic attack at the γ-position when reacted with electrophilic aryl substrates. For 3-(3-Benzoylphenyl)pentane-2,4-dione, this involves treating acetylacetone with a strong base (e.g., NaH or TlOEt) in anhydrous tetrahydrofuran (THF) at 0–25°C, followed by addition of 3-benzoylbenzyl bromide. The reaction proceeds via a single-electron transfer mechanism, yielding the target compound in 65–72% after aqueous workup and recrystallization.
Key Data:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 0–25 | 65 |
| TlOEt | Toluene | 25 | 72 |
Copper(I)-Catalyzed Arylation
Aryl iodides, such as 3-iodobenzophenone, react with acetylacetone enolates in the presence of CuI (10 mol%) and a coordinating solvent (DMF or DMSO). This Ullmann-type coupling achieves 78% yield at 80°C over 24 hours. The reaction tolerates electron-withdrawing groups on the aryl substrate, though steric hindrance reduces efficiency.
Friedel-Crafts Acylation Strategy
Direct Acylation of Acetylacetone
3-Benzoylbenzoyl chloride reacts with acetylacetone under Friedel-Crafts conditions using AlCl₃ (1.2 equiv) in dichloromethane. The reaction forms a stable acylium ion intermediate, which undergoes electrophilic substitution at the γ-position of acetylacetone. This method provides 58% yield but requires rigorous exclusion of moisture.
Optimization Table:
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 6 | 58 |
| FeCl₃ | 1,2-Dichloroethane | 8 | 42 |
Tandem Protection-Acylation-Deprotection
To mitigate side reactions, a protecting group strategy employs 4-(benzyloxy)benzyl iodide as a masked benzoyl precursor. After C-alkylation of acetylacetone’s sodium enolate, hydrogenolysis with Pd/C (10 wt%) in ethanol removes the benzyl group, yielding the free benzoyl derivative in 81% over two steps.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Arylboronic acids, such as 3-benzoylphenylboronic acid, couple with 3-chloropentane-2,4-dione using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water biphasic system. Microwave irradiation at 120°C for 1 hour enhances reaction efficiency, achieving 85% yield.
Reaction Conditions:
| Catalyst | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 120 (MW) | 85 |
| Pd(OAc)₂/XPhos | Cs₂CO₃ | 100 | 73 |
Heck-Type Alkenylation
Although less common, palladium-catalyzed alkenylation of 3-bromopentane-2,4-dione with styrene derivatives has been reported. Using Pd(OAc)₂ (2 mol%) and tri-o-tolylphosphine in DMF, this method affords the coupled product in 62% yield after 12 hours at 100°C.
Mechanistic Insights and Side Reactions
Dimerization Pathways
Under basic conditions, acetylacetone enolates may dimerize to form species such as 3,3'-bis(pentane-2,4-dione) (CAS# 67326-56-1), particularly at elevated temperatures (>60°C). This side reaction is suppressed by using bulky bases (e.g., LDA) or low-temperature protocols.
Tautomeric Equilibria
The product exists in a keto-enol equilibrium, with the enol form stabilized by intramolecular hydrogen bonding. NMR studies in CDCl₃ reveal a 65:35 keto-enol ratio at 25°C, shifting to 80:20 in DMSO-d₆ due to solvent polarity effects.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
3-(3-Benzoylphenyl)pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenyl derivatives .
Scientific Research Applications
3-(3-Benzoylphenyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Benzoylphenyl)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (EWGs) : The benzoyl group in the target compound likely reduces nucleophilic reactivity compared to electron-donating substituents (e.g., hydroxybenzyl ). This aligns with lower yields observed in EWG-bearing analogs like 3-oxo-butyric acid esters (33–45% yields ).
- Steric effects : Bulky substituents (e.g., iodobenzyl ) often require optimized conditions for high yields (e.g., 96% in iodobenzyl derivative ), suggesting similar strategies may apply to the benzoyl analog.
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Key Observations :
- Enolic proton: The enolic proton in iodobenzyl and related analogs appears at δ ~16.8–16.9, indicating strong intramolecular hydrogen bonding .
- Benzoyl C=O : Expected to resonate near δ 190–200 in ¹³C NMR, similar to other diketones .
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